O-(2-Methylbenzyl)hydroxylamine

Descripción general

Descripción

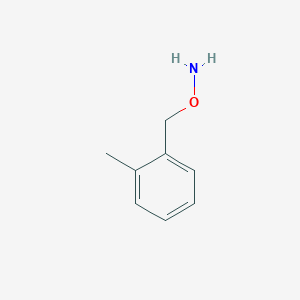

O-(2-Methylbenzyl)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a 2-methylbenzyl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Methylbenzyl)hydroxylamine typically involves the reaction of 2-methylbenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium, and the product is extracted using an organic solvent like ether. The reaction conditions are generally mild, with temperatures maintained around room temperature to slightly elevated levels.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction. The product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.

Análisis De Reacciones Químicas

Alkylation Reactions

The hydroxylamine group undergoes selective alkylation at either the oxygen or nitrogen atom depending on reaction conditions:

Quantum chemical calculations demonstrate that N-alkylation products are thermodynamically favored by 2.5 kcal/mol over O-alkylated isomers . This aligns with observed regioselectivity in benzylation reactions of structurally related hydroxylamine-O-sulfonates.

Acylation Reactions

Acylation typically occurs at the nitrogen atom but may involve unexpected pathways:

The absence of expected N-acylated products in some cases suggests competing elimination or rearrangement pathways .

Coordination Chemistry

O-(2-methylbenzyl)hydroxylamine coordinates to heme iron in enzymatic systems:

| Biological Target | Binding Mode | Inhibition IC₅₀ | Application | Source |

|---|---|---|---|---|

| IDO1 enzyme | Heme-iron ligation | Sub-μM | Cancer immunotherapy |

Spectroscopic studies confirm direct coordination to the heme iron center, mimicking the alkylperoxy transition state in IDO1 catalysis . Halogenation at the meta position of the benzyl ring enhances potency (e.g., 8 : IC₅₀ = 89 nM) .

Heterocycle Formation

Reactions with electrophilic partners yield nitrogen-containing heterocycles:

| Reagent | Conditions | Product | Yield | Mechanism | Source |

|---|---|---|---|---|---|

| CS₂ | DMF, Et₃N | Imidazo[2,1-c] thiadiazole 18 | 78% | Tandem addition-amination | |

| Aldehydes | Acidic medium | Oxime derivatives | 60-85% | Condensation |

The 2-methylbenzyl group directs electrophilic attacks to specific positions, as demonstrated in the formation of thiadiazole 18 through CS₂ incorporation .

Preparation of O-(2-Methylbenzyl)hydroxylamine Hydrochloride

Optimized Method (Patent CN102531950A):

-

Alkylation : React 2-methylbenzyl chloride with hydroxylamine in NaOH/ethyl acetate

-

Hydrolysis : Treat intermediate with 35% HCl at 80°C

-

Purification : Extract with chloroform, precipitate with HCl gas

Key Advantages:

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Organic Synthesis

O-(2-Methylbenzyl)hydroxylamine is used as a reagent in organic synthesis. It plays a crucial role in the preparation of oximes and nitrogen-containing compounds. Hydroxylamines are known for their ability to react with carbonyl compounds to form oximes, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activities, particularly in enzyme inhibition:

- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : This compound has been identified as an inhibitor of IDO, an enzyme involved in immune regulation and cancer progression. The inhibition of IDO can enhance antitumor immunity by preventing the degradation of tryptophan, which tumors exploit to evade immune detection .

- Antibacterial Properties : Hydroxylamine derivatives have shown promise as antibacterial agents against drug-resistant strains. The structural characteristics of this compound may contribute to its effectiveness against certain bacterial infections .

- Potential Antiviral Activity : Some studies suggest that hydroxylamines may possess antiviral properties, warranting further investigation into the antiviral potential of this compound .

Study on IDO Inhibition

A study focused on the structure-activity relationship (SAR) of hydroxylamines found that halogen substitutions at specific positions significantly enhance IDO inhibition. The fluorine substitution in related compounds has been shown to improve binding interactions within enzyme active sites compared to non-fluorinated analogs .

Antibacterial Activity Research

Research into hydroxylamine derivatives indicated their effectiveness against various bacterial strains. For instance, compounds structurally related to this compound demonstrated significant antibacterial activity, suggesting further development for therapeutic use against resistant bacteria .

Mecanismo De Acción

The mechanism of action of O-(2-Methylbenzyl)hydroxylamine involves its interaction with nucleophiles and electrophiles. The hydroxylamine group can donate or accept electrons, making it a versatile intermediate in various chemical reactions. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.

Comparación Con Compuestos Similares

- O-Benzylhydroxylamine

- O-(2-Chlorobenzyl)hydroxylamine

- O-(2-Nitrobenzyl)hydroxylamine

Comparison: O-(2-Methylbenzyl)hydroxylamine is unique due to the presence of the methyl group on the benzyl moiety, which can influence its reactivity and interaction with other molecules. Compared to O-Benzylhydroxylamine, the methyl group provides steric hindrance, potentially affecting the compound’s binding affinity and reaction rates. The presence of different substituents in similar compounds can lead to variations in their chemical and biological properties, making this compound a distinct and valuable compound for research and industrial applications.

Actividad Biológica

O-(2-Methylbenzyl)hydroxylamine (OMBH) is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This article delves into the biological activity of OMBH, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

OMBH is a derivative of hydroxylamine characterized by the presence of a 2-methylbenzyl group attached to the nitrogen atom of the hydroxylamine functional group. This structure allows for various chemical reactions and interactions with biological targets.

The primary biological activity associated with OMBH involves its inhibitory effects on enzymes, particularly indoleamine 2,3-dioxygenase-1 (IDO1). IDO1 is a significant enzyme implicated in immune suppression and cancer progression. The interaction between OMBH and IDO1 is facilitated by its structural features, which allow it to bind effectively to the active site of the enzyme, potentially leading to therapeutic applications in cancer treatment and immune modulation .

Biological Activity Overview

Key Findings:

- Inhibition of IDO1: OMBH has been identified as a potent inhibitor of IDO1, with studies indicating that structural modifications can enhance its inhibitory potency. For instance, altering substituents on the aromatic ring has been shown to affect binding affinity and enzyme inhibition .

- Reactivity Profiles: The reactivity of OMBH is influenced by the electronic effects of the 2-methylbenzyl group, which can stabilize certain transition states during enzymatic reactions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of OMBH, a comparison with similar hydroxylamines is presented:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| O-Benzylhydroxylamine | Benzene ring directly attached | Potent IDO1 inhibitor; widely studied |

| O-(4-Methylbenzyl)hydroxylamine | Para-methyl substitution on benzene | Different electronic properties affecting reactivity |

| O-(2-Ethoxybenzyl)hydroxylamine | Ethoxy group instead of methyl | Altered solubility and reactivity profiles |

| O-(Phenylethyl)hydroxylamine | Ethylene bridge between phenol and NH | Unique steric hindrance affecting binding affinity |

The comparative analysis highlights how the specific substituent on the aromatic ring influences both biological activity and chemical reactivity.

Case Studies and Research Findings

Several studies have explored the biological activities of hydroxylamines, including OMBH. Notably:

- Antitumor Activity: Research indicates that derivatives of hydroxylamines can exhibit antitumor properties. For example, N-hydroxyquinoline derivatives synthesized using OMBH have shown potential in inhibiting tumor growth.

- Mechanism-Based Inhibition: Studies have demonstrated that hydroxylamines like OMBH can act as mechanism-based inhibitors for various enzymes, enhancing their therapeutic potential against diseases characterized by immune dysfunction .

Propiedades

IUPAC Name |

O-[(2-methylphenyl)methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7-4-2-3-5-8(7)6-10-9/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNWHNCNFXEFLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551848 | |

| Record name | O-[(2-Methylphenyl)methyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75959-26-1 | |

| Record name | O-[(2-Methylphenyl)methyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.